

An In-depth Technical Guide to the Physicochemical Properties of Methyl Coumalate

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Compound of Interest

Compound Name: Methyl coumalate

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Introduction

Methyl coumalate, with the systematic IUPAC name methyl 6-oxo-6H-pyran-3-carboxylate, is a versatile organic compound belonging to the 2-pyrone class of heterocyclic compounds. Its unique structural features, including an α,β -unsaturated lactone system, make it a valuable synthon in a variety of chemical transformations, most notably as a dienophile in Diels-Alder reactions. Furthermore, emerging research has highlighted the cytotoxic properties of **methyl coumalate** and related 2-pyrones, suggesting potential applications in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of **methyl coumalate**, detailed experimental protocols for their determination, and a discussion of its known chemical reactivity and potential biological significance.

Physicochemical Properties

The physicochemical properties of **methyl coumalate** are crucial for its handling, application in synthesis, and for understanding its behavior in biological systems. A summary of these properties is presented in the tables below.

General and Physical Properties

Property	Value	Source(s)
Molecular Formula	C ₇ H ₆ O ₄	[1][2][3][4][5]
Molecular Weight	154.12 g/mol	[1][2][3][4][5]
Appearance	White to tan crystalline powder	[1][3]
Melting Point	65-67 °C	[1][4][6][7][8]
Boiling Point	265.9 °C at 760 mmHg; 178-180 °C at 60 mmHg	[1][2][4][6][7][8]
Density	1.326 g/cm ³	[1][4]
Flash Point	137 °C	[1]
Refractive Index	1.513	[2][4]

Solubility and Partition Coefficient

Property	Value	Source(s)
Solubility	Freely soluble in dichloromethane. Soluble in water (120 mg/L at 37 °C).	[1][6][7][9]
LogP	0.42640	[1]

Acidity

Property	Method	Predicted Value	Source(s)
pKa	Computational Prediction (e.g., using MoKa or similar software)	<p>Due to the absence of readily ionizable protons, the pKa is not typically relevant for methyl coumalate under physiological conditions.</p> <p>Computational predictions would be necessary for non-aqueous environments.</p>	[10] [11] [12] [13]

Spectral Data

The spectral data of **methyl coumalate** are essential for its identification and structural elucidation.

NMR Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~8.25	d	1H	H-6
~7.60	d	1H	H-4
~6.40	dd	1H	H-3
3.85	s	3H	-OCH ₃

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ , ppm)	Assignment
~164.0	C=O (ester)
~160.0	C=O (lactone)
~145.0	C-6
~138.0	C-4
~117.0	C-5
~115.0	C-3
52.5	-OCH ₃

Note: Specific chemical shifts can vary slightly depending on the solvent and instrument frequency. The assignments are based on typical values for similar structures.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	=C-H stretch (aromatic/vinyl)
~2950	Medium	C-H stretch (methyl)
~1750-1720	Strong	C=O stretch (ester and lactone carbonyls)
~1640	Medium	C=C stretch (pyrone ring)
~1250	Strong	C-O stretch (ester)

UV-Vis Spectroscopy

λ_{max} (nm)	Solvent	Transition
~300-320	Methanol or Ethanol	$\pi \rightarrow \pi^*$

The UV-Vis spectrum of **methyl coumalate** is characterized by a strong absorption band in the ultraviolet region, which is typical for α,β -unsaturated carbonyl compounds.[\[4\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of **methyl coumalate** are provided below.

Melting Point Determination (Capillary Method)

- **Sample Preparation:** A small amount of dry, crystalline **methyl coumalate** is finely powdered.
- **Capillary Loading:** A capillary tube, sealed at one end, is tapped open-end-down into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the bottom.
- **Apparatus Setup:** The loaded capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
- **Heating:** The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
- **Observation:** The temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2) are recorded.
- **Result:** The melting point is reported as the range $T_1 - T_2$.

Boiling Point Determination (Thiele Tube Method)

- **Sample Preparation:** A small volume (a few milliliters) of **methyl coumalate** is placed in a small test tube.
- **Capillary Insertion:** A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.
- **Apparatus Setup:** The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

- **Heating:** The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.
- **Observation:** As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary. The heating is then discontinued. The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded.
- **Result:** This recorded temperature is the boiling point of the liquid at the given atmospheric pressure.

Solubility Determination

- **Sample Preparation:** A small, accurately weighed amount of **methyl coumalate** (e.g., 10 mg) is placed in a test tube.
- **Solvent Addition:** A measured volume of the solvent (e.g., 1 mL of water, dichloromethane, etc.) is added to the test tube.
- **Mixing:** The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period (e.g., 1 minute).
- **Observation:** The mixture is visually inspected for the presence of undissolved solid.
- **Quantification (Optional):** For quantitative solubility, the saturated solution is filtered, and the concentration of **methyl coumalate** in the filtrate is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
- **Result:** Solubility is expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL or mol/L).

pKa Determination (NMR Spectroscopy in Aqueous-Organic Mixtures)

Given the low water solubility of **methyl coumalate**, pKa determination requires specialized techniques. NMR spectroscopy in aqueous-organic solvent mixtures is a suitable method.[\[5\]](#)[\[8\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

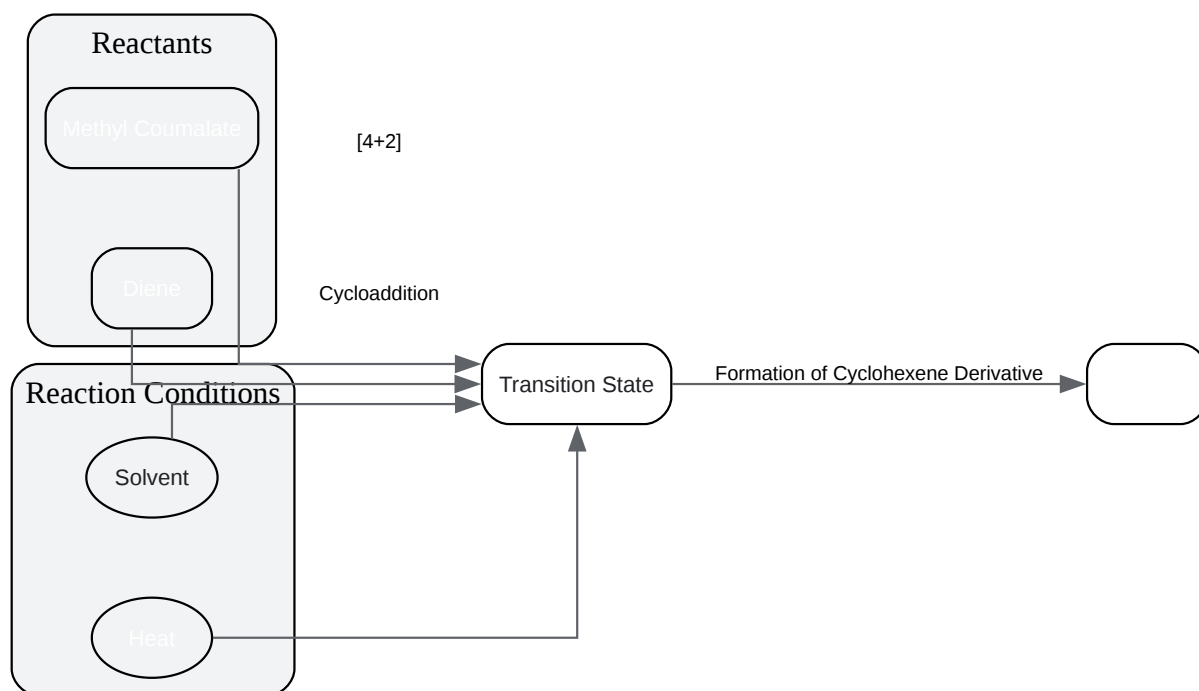
- **Sample Preparation:** A series of samples are prepared in a suitable aqueous-organic solvent mixture (e.g., DMSO- d_6 /H₂O) with varying pH values, achieved through the addition of small amounts of a strong acid or base. Each sample contains a known concentration of **methyl coumalate** and an internal reference standard.
- **NMR Acquisition:** ¹H NMR spectra are acquired for each sample.
- **Data Analysis:** The chemical shifts of specific protons in **methyl coumalate** that are sensitive to changes in protonation state are monitored across the pH range.
- **pKa Calculation:** The pKa is determined by fitting the plot of chemical shift versus pH to the Henderson-Hasselbalch equation.

Alternatively, computational methods can provide an estimated pKa value.

Chemical Reactivity and Biological Significance

Diels-Alder Reaction

Methyl coumalate is a potent dienophile in Diels-Alder reactions due to the electron-withdrawing nature of the ester and lactone carbonyl groups.^{[2][3][6][7][21]} It readily reacts with a variety of dienes to form substituted cyclohexene derivatives, which are valuable intermediates in the synthesis of complex organic molecules.

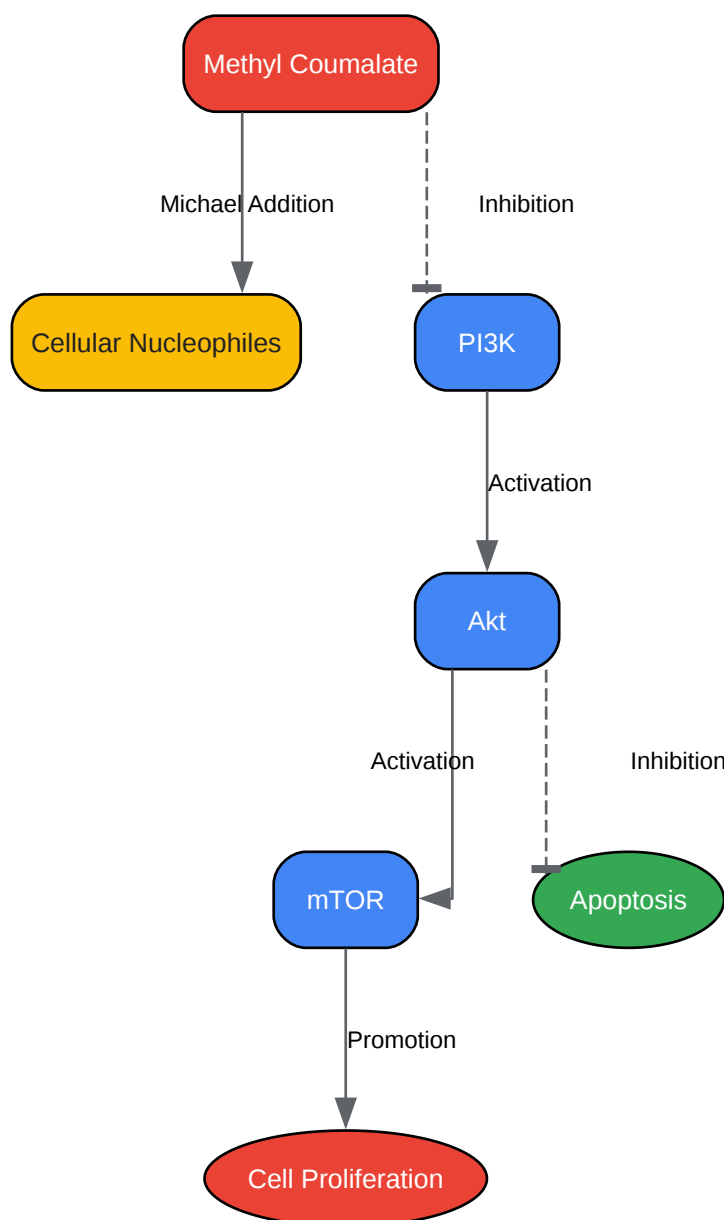


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*Diels-Alder reaction workflow of **methyl coumalate**.*

Cytotoxicity and Proposed Signaling Pathway

Methyl coumalate, as an α,β -unsaturated ketone, is known to exhibit cytotoxic effects.^{[1][9][22][23]} While the precise molecular mechanisms are still under investigation, compounds with this structural motif are known to interact with biological nucleophiles, such as cysteine residues in proteins, via Michael addition. This can lead to the disruption of cellular processes and the induction of apoptosis. Based on the known activities of other 2-pyrone derivatives, a plausible mechanism for the cytotoxicity of **methyl coumalate** involves the modulation of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.^{[24][25][26][27][28]}



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*Proposed signaling pathway for **methyl coumalate** cytotoxicity.*

Conclusion

Methyl coumalate is a compound of significant interest due to its versatile chemical reactivity and potential biological activities. This guide has provided a detailed summary of its physicochemical properties, standardized protocols for their determination, and an overview of its role in organic synthesis and its potential as a cytotoxic agent. The information presented herein is intended to be a valuable resource for researchers and professionals in the fields of

chemistry and drug development, facilitating further exploration and application of this intriguing molecule.

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